2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(3,5-Dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a 3,5-dimethylphenoxy group linked to an acetamide backbone and a 2-(trifluoromethyl)phenyl substituent. This compound’s structure combines electron-donating methyl groups on the phenoxy ring with the electron-withdrawing trifluoromethyl group on the aniline moiety, creating a unique electronic profile. Such structural attributes are often leveraged in medicinal chemistry and agrochemical research due to their influence on solubility, stability, and target binding .
Properties
Molecular Formula |
C17H16F3NO2 |
|---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3NO2/c1-11-7-12(2)9-13(8-11)23-10-16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
AODXREWZMDGJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with a suitable halogenating agent (e.g., bromine) to form 3,5-dimethylphenyl bromide.
Nucleophilic Substitution: The 3,5-dimethylphenyl bromide undergoes a nucleophilic substitution reaction with sodium phenoxide to form 3,5-dimethylphenoxybenzene.
Acetamide Formation: The 3,5-dimethylphenoxybenzene is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(3,5-dimethylphenoxy)acetamide.
Trifluoromethylation: Finally, the acetamide is reacted with 2-(trifluoromethyl)phenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The phenoxy and trifluoromethyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of the acetamide class, including those related to 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HOP-92 | 67.55 |
These findings suggest that modifications in the phenyl and acetamide groups can enhance anticancer activity .
Antitubercular Activity
Another significant application is in the treatment of tuberculosis. Compounds structurally related to 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide have been evaluated for their antitubercular effects. A study reported that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis ranging from 4 to 64 µg/mL, indicating potential as affordable antitubercular agents .
Synthesis and Development
The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity. The development of new synthetic pathways continues to be an area of active research, focusing on enhancing the efficacy and reducing potential side effects .
Environmental Considerations
Given its chemical structure, there are ongoing studies assessing the environmental impact of 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives. Regulatory frameworks are being developed to monitor the usage and disposal of such compounds to minimize environmental risks .
Case Study 1: Anticancer Research
A specific study focused on a related compound demonstrated its ability to inhibit tumor growth in vitro across multiple cancer types. This research underlines the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Tuberculosis Treatment
In another investigation, researchers synthesized a series of phenoxyacetamides and tested their efficacy against resistant strains of M. tuberculosis. The results indicated that certain modifications could lead to compounds with improved activity against resistant strains .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The trifluoromethyl group in the target compound distinguishes it from analogs with chlorine, methoxy, or cyano substituents. For example:
- Compound 25 (): 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide shares the trifluoromethylphenyl group but incorporates a thiazolidinone core.
- Compound 50 (): (E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide has a pKa of 5.849, higher than other analogs, suggesting that the quinoline-indole scaffold increases basicity compared to the dimethylphenoxy group in the target compound .
Table 1: Substituent Effects on Key Properties
Hydrogen Bonding and Crystallographic Behavior
The target compound’s dimethylphenoxy group may influence molecular packing. highlights that dichloro-N-(3,5-dimethylphenyl)acetamide forms infinite chains via N–H⋯O and C–H⋯O interactions.
Biological Activity
The compound 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The chemical structure of 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can be represented as follows:
- Molecular Formula: C17H16F3NO2
- Molecular Weight: 335.31 g/mol
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its role as a potential therapeutic agent in several disease models. Key areas of research include:
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Anticancer Activity
Recent studies have shown that 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
The compound appears to exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation: It disrupts cell cycle progression by modulating key regulatory proteins.
- Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines in various models.
Research Findings
- A study conducted on lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with the compound significantly decreased levels of TNF-α and IL-6, indicating a potent anti-inflammatory effect.
Antimicrobial Properties
The antimicrobial activity of 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been assessed against different bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity.
Case Study: Antibacterial Efficacy
A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC): The MIC values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potential for development as an antibacterial agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
